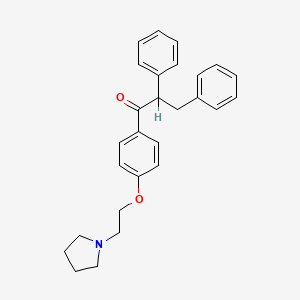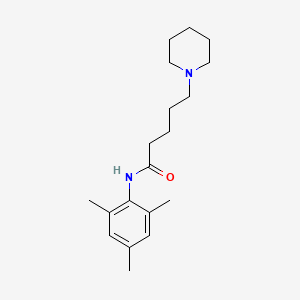
5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide is a synthetic organic compound characterized by the presence of a piperidine ring and a trimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide typically involves the reaction of 2,4,6-trimethylphenylamine with a suitable piperidine derivative. The reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include acylating agents and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in studies involving cellular processes and interactions due to its potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the production of specialty chemicals.
Wirkmechanismus
The mechanism by which 5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)butanamide
- 5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)hexanamide
Uniqueness
Compared to similar compounds, 5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide may exhibit unique chemical and biological properties due to the specific arrangement of its functional groups
Eigenschaften
CAS-Nummer |
31518-84-0 |
|---|---|
Molekularformel |
C19H30N2O |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
5-piperidin-1-yl-N-(2,4,6-trimethylphenyl)pentanamide |
InChI |
InChI=1S/C19H30N2O/c1-15-13-16(2)19(17(3)14-15)20-18(22)9-5-8-12-21-10-6-4-7-11-21/h13-14H,4-12H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
FYTZEODJNNBEME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCCN2CCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


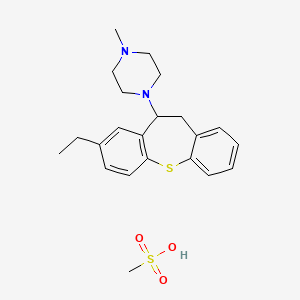
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
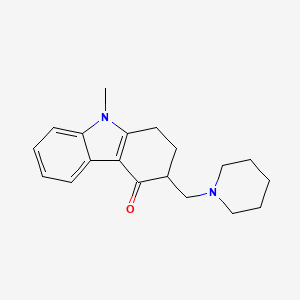
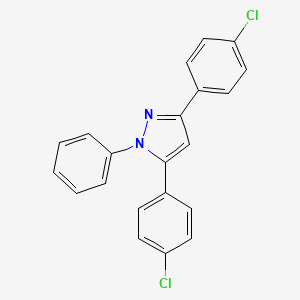
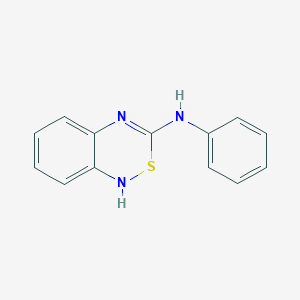
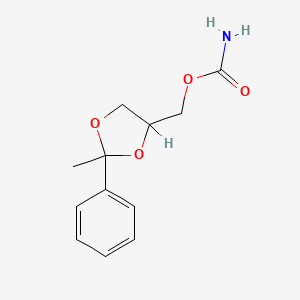


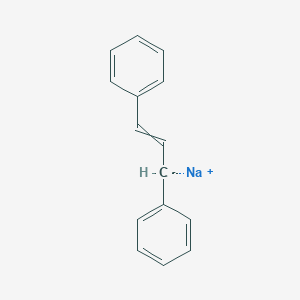
![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)

![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
